REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=O)[C:10]([F:13])([F:12])[F:11])=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([NH:8][CH2:9][C:10]([F:11])([F:12])[F:13])=[CH:6][CH:7]=1 |f:1.2.3.4.5.6|
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Name
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|
Quantity
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2.22 g
|
Type
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reactant
|
Smiles
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ClC1=CC=C(C=C1)NC(C(F)(F)F)=O
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
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|
Quantity
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0.57 g
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Type
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reactant
|
Smiles
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[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Type
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CUSTOM
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Details
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with stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 12 hours at which point both TLC and LC/MS analysis
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Duration
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12 h
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Type
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TEMPERATURE
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Details
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The suspension was cooled in an ice bath
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Type
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CUSTOM
|
Details
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to quenching with saturated aqueous sodium sulfate solution
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Type
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DRY_WITH_MATERIAL
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Details
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The solution was dried with excess sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)NCC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.84 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |